

2-Bromo-4,6-difluorobenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzaldehyde

Cat. No.: B595373

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Technical Guide: 2-Bromo-4,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4,6-difluorobenzaldehyde** (CAS No. 154650-59-6), a key building block in modern organic synthesis. This document details its chemical and physical properties, safety and handling guidelines, and its applications in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

2-Bromo-4,6-difluorobenzaldehyde is a halogenated aromatic aldehyde. The presence of bromine and fluorine atoms, along with the aldehyde functional group, makes it a versatile reagent for various chemical transformations.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	154650-59-6[1]
Molecular Formula	C ₇ H ₃ BrF ₂ O[1][2]
SMILES	C1=C(C=C(C(=C1F)C=O)Br)F[1]
MDL Number	MFCD18642940[1]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	221.00 g/mol [1][2]
Appearance	White to light yellow powder or crystals
Storage	Store at room temperature[2] or under an inert atmosphere at 2-8°C[3]
Solubility	Information not available. Expected to be soluble in common organic solvents.

Applications in Organic Synthesis

2-Bromo-4,6-difluorobenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the reactivity of its functional groups:

- **Aldehyde Group:** The aldehyde functionality can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of cyanohydrins.
- **Bromo and Fluoro Groups:** The halogen atoms on the aromatic ring are key for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents. The fluorine atoms can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs)[2].

This compound is particularly noted for its use as a reagent in the olefination of benzylic alcohols[1]. It is also a key intermediate in the development of fluorinated APIs and is used in

the preparation of agrochemicals and other specialty organic compounds[2].

Experimental Protocol: A Representative Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Bromo-4,6-difluorobenzaldehyde** is not readily available in the public domain. However, the synthesis of a closely related isomer, 4-Bromo-2,6-difluorobenzaldehyde, can provide a representative example of a potential synthetic strategy.

Disclaimer: The following protocol is for the synthesis of 4-Bromo-2,6-difluorobenzaldehyde and should be adapted and optimized by a qualified chemist for the synthesis of **2-Bromo-4,6-difluorobenzaldehyde**.

Reaction: Ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by formylation.

Materials:

- 1-bromo-3,5-difluorobenzene
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine
- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of diisopropylamine in anhydrous THF at -78°C under a nitrogen atmosphere, add n-butyllithium dropwise.
- Stir the resulting lithium diisopropylamide (LDA) solution at -20°C for 30 minutes.
- Cool the reaction mixture back to -78°C and add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.
- Stir the mixture at -78°C for 30 minutes.
- Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at room temperature for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by partitioning between ethyl acetate and a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,6-difluorobenzaldehyde.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for **2-Bromo-4,6-difluorobenzaldehyde** is not publicly available but can be requested from suppliers[1][4]. Based on the safety information for the isomeric compound 2-Bromo-3,6-difluorobenzaldehyde, the following precautions should be taken[5]:

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

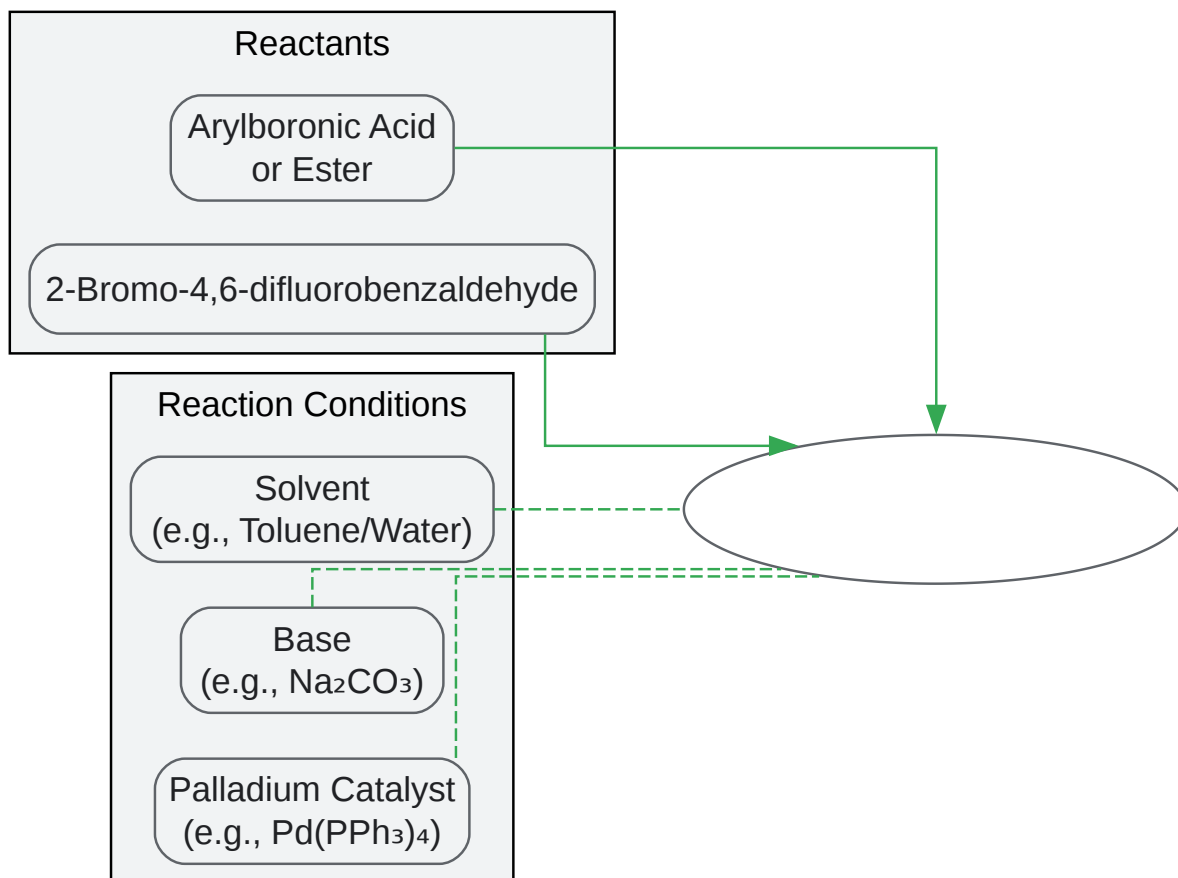
Precautionary Statements:

- **Prevention:** Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[5].
- **Inhalation:** If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[5].
- **Skin Contact:** If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[5].
- **Eye Contact:** If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed. Store locked up[5].
- **Disposal:** Dispose of contents/container to an approved waste disposal plant[5].

It is imperative to consult the supplier-specific Safety Data Sheet before handling this chemical.

Visualization of a Key Reaction

The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction, a common application for aryl bromides like **2-Bromo-4,6-difluorobenzaldehyde**, to form a biaryl compound.



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- To cite this document: BenchChem. [2-Bromo-4,6-difluorobenzaldehyde CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595373#2-bromo-4-6-difluorobenzaldehyde-cas-number-and-properties]

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